N-(2-Bromophenyl)-N-(prop-2-yn-1-yl)benzamide
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Overview
Description
N-(2-Bromophenyl)-N-(prop-2-yn-1-yl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound features a bromophenyl group and a propynyl group attached to the benzamide core, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromophenyl)-N-(prop-2-yn-1-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromobenzoyl chloride and propargylamine.
Reaction: The 2-bromobenzoyl chloride is reacted with propargylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromophenyl)-N-(prop-2-yn-1-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The propynyl group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Products with oxidized propynyl groups, such as carboxylic acids.
Reduction: Products with reduced propynyl groups, such as alkanes.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for targeting specific diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-Bromophenyl)-N-(prop-2-yn-1-yl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The propynyl group could facilitate binding to active sites, while the bromophenyl group may enhance selectivity and potency.
Comparison with Similar Compounds
Similar Compounds
N-(2-Chlorophenyl)-N-(prop-2-yn-1-yl)benzamide: Similar structure with a chlorine atom instead of bromine.
N-(2-Fluorophenyl)-N-(prop-2-yn-1-yl)benzamide: Similar structure with a fluorine atom instead of bromine.
N-(2-Iodophenyl)-N-(prop-2-yn-1-yl)benzamide: Similar structure with an iodine atom instead of bromine.
Uniqueness
N-(2-Bromophenyl)-N-(prop-2-yn-1-yl)benzamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The propynyl group also adds to its versatility in chemical reactions.
Properties
CAS No. |
918334-65-3 |
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Molecular Formula |
C16H12BrNO |
Molecular Weight |
314.18 g/mol |
IUPAC Name |
N-(2-bromophenyl)-N-prop-2-ynylbenzamide |
InChI |
InChI=1S/C16H12BrNO/c1-2-12-18(15-11-7-6-10-14(15)17)16(19)13-8-4-3-5-9-13/h1,3-11H,12H2 |
InChI Key |
MMDXCDKXSYOKDB-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN(C1=CC=CC=C1Br)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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